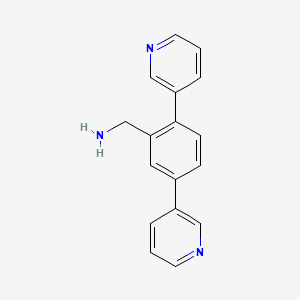

(2,5-Di(pyridin-3-yl)phenyl)methanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15N3 |

|---|---|

Molecular Weight |

261.32 g/mol |

IUPAC Name |

(2,5-dipyridin-3-ylphenyl)methanamine |

InChI |

InChI=1S/C17H15N3/c18-10-16-9-13(14-3-1-7-19-11-14)5-6-17(16)15-4-2-8-20-12-15/h1-9,11-12H,10,18H2 |

InChI Key |

GYIDDDWZEFVUSP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)C3=CN=CC=C3)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Di Pyridin 3 Yl Phenyl Methanamine

Historical Development of Synthetic Approaches to Pyridyl-Phenyl-Methanamines

The journey to synthesizing complex molecules like pyridyl-phenyl-methanamines is built upon a rich history of fundamental organic reactions. Early methods for the formation of aryl-pyridine bonds were often harsh and lacked the selectivity of modern techniques. The Ullmann condensation, for instance, which involves the copper-catalyzed reaction of an aryl halide with a pyridine (B92270) derivative, was a foundational method for creating such linkages. researchgate.net However, these reactions often required high temperatures and were limited in scope.

The synthesis of pyridine rings themselves has a long history, with named reactions like the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924) providing access to a variety of substituted pyridines. wikipedia.org These classical methods were crucial for creating the pyridyl building blocks that could then be coupled with phenyl rings. The introduction of the methanamine group could be achieved through various classical reductions, for example, the reduction of a nitrile or an amide, but often required robust protecting group strategies to be compatible with the harsh conditions of early cross-coupling reactions.

Classical and Modern Synthetic Routes for (2,5-Di(pyridin-3-yl)phenyl)methanamine

The synthesis of this compound can be approached through several strategic disconnections. A logical modern approach would involve the initial construction of the 2,5-di(pyridin-3-yl)phenyl core, followed by the introduction of the methanamine moiety.

Strategies for Introducing Pyridyl Moieties to the Phenyl Core

Modern organic synthesis offers powerful tools for the formation of carbon-carbon bonds between aromatic rings. The most prominent and versatile of these are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, involving the coupling of an organoboron compound with an organohalide. wikipedia.org For the synthesis of the target molecule, a plausible route would involve the double Suzuki-Miyaura coupling of a 1,4-dihalogenated-2,5-disubstituted benzene (B151609) with two equivalents of pyridine-3-boronic acid or its esters. nih.govcdnsciencepub.comcdnsciencepub.com The choice of halogen on the phenyl ring (typically bromine or iodine) and the specific boronic acid derivative (e.g., boronic acid, pinacol (B44631) ester) would be critical for optimizing the reaction conditions.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of an organoboron compound. synarchive.comorganic-chemistry.org This method is known for its high functional group tolerance and can be particularly effective for the coupling of heteroaromatic compounds. orgsyn.orgresearchgate.netnih.gov A synthetic strategy could involve the reaction of a dihalo-phenyl precursor with a pyridylzinc halide.

Stille Coupling: While less common due to the toxicity of organotin reagents, the Stille coupling is another effective method for aryl-aryl bond formation and could be employed in this context.

A hypothetical synthetic scheme for the formation of the core structure is presented below:

Methodologies for Functionalizing the Phenyl Ring at the 2,5-Positions

Achieving the desired 2,5-disubstitution pattern on the central phenyl ring requires careful selection of the starting material. A common strategy is to begin with a commercially available 1,4-dihalobenzene derivative that already contains a precursor to the methanamine group at one of the other positions. For instance, starting with 2,5-dibromobenzonitrile (B1588832) would allow for the sequential or simultaneous introduction of the two pyridyl groups via a palladium-catalyzed cross-coupling reaction. The nitrile group can then be reduced to the desired methanamine.

Alternatively, one could start with a 1,4-dihalobenzene and introduce the methanamine precursor after the pyridyl groups are in place. This might involve electrophilic aromatic substitution, but directing group effects would need to be carefully considered to achieve the desired regiochemistry.

Formation of the Methanamine Moiety via Amination and Reduction Techniques

Once the 2,5-di(pyridin-3-yl)phenyl core is assembled with a suitable precursor functional group, the final step is the formation of the methanamine moiety.

Reduction of a Nitrile: If the precursor is a benzonitrile (B105546) derivative, a variety of reducing agents can be employed to convert the nitrile to a primary amine. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), or borane (B79455) complexes.

Reductive Amination: If the precursor is an aldehyde (2,5-di(pyridin-3-yl)benzaldehyde), reductive amination with ammonia (B1221849) or an ammonia equivalent would be a direct route to the methanamine. This reaction is typically carried out in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride.

Buchwald-Hartwig Amination: While more commonly used for forming aryl-nitrogen bonds directly on the aromatic ring, modifications of this powerful palladium-catalyzed reaction could potentially be used to introduce an amino group. wikipedia.orglibretexts.orgorganic-chemistry.org For instance, coupling of a 2,5-di(pyridin-3-yl)benzyl halide with an ammonia equivalent could be a viable, albeit less common, approach. wikipedia.org

Catalyst Systems and Reagents Utilized in this compound Synthesis

The success of the key cross-coupling steps hinges on the appropriate choice of catalyst, ligand, and base.

| Reaction Type | Catalyst | Common Ligands | Typical Bases |

| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos, dppf | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂, PdCl₂(dppf) | PPh₃, dppf, Xantphos | Not required |

| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BINAP, Josiphos, Buchwald ligands | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

Interactive Data Table: Common Catalysts and Reagents Users can filter by reaction type to see the corresponding catalysts, ligands, and bases.

The choice of ligand is particularly crucial in palladium catalysis. Bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald and Hartwig, have been shown to be highly effective in promoting the cross-coupling of challenging substrates, including heteroaromatic compounds. youtube.com The selection of the base in Suzuki-Miyaura and Buchwald-Hartwig reactions is also critical for the catalytic cycle to proceed efficiently. organic-chemistry.org

Regioselective and Chemoselective Considerations in Synthetic Protocols

When working with polyfunctional molecules, such as a dihalogenated phenyl ring, selectivity becomes a paramount concern.

Regioselectivity: In the context of a symmetrically substituted 1,4-dihalobenzene, the two halogen atoms are equivalent, so regioselectivity of the first coupling is not a concern. However, if the starting material were, for example, 1-bromo-4-chloro-2-(cyanomethyl)benzene, the inherent difference in reactivity between the C-Br and C-Cl bonds (C-Br being more reactive) would allow for a selective first coupling at the bromine position. researchgate.net

Chemoselectivity: Catalyst control can also be used to influence which of two different halogens reacts. researchgate.net For instance, certain palladium catalysts might favor reaction at a C-Cl bond over a C-Br bond under specific conditions, although this is less common. nih.gov Furthermore, in a molecule with multiple reactive sites, such as a dihalogenated pyridine, the position of coupling can be directed by the choice of catalyst and reaction conditions. nih.govwhiterose.ac.uk

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies for complex molecules like this compound. rsc.orgbenthamdirect.com The goal is to minimize environmental impact by improving efficiency, reducing waste, and using less hazardous materials. novartis.com For a hypothetical synthesis, these principles would be applied at each key stage.

Atom Economy and Waste Reduction: Traditional multi-step syntheses often suffer from low atom economy, generating significant stoichiometric waste. rsc.org In the context of synthesizing the di-pyridyl-phenyl core, modern cross-coupling reactions are favored. For instance, a Suzuki or Negishi coupling would be preferable to a classic Ullmann reaction, which often requires harsh conditions and stoichiometric copper, leading to significant waste. rsc.orgnobelprize.org

The final step, likely a reduction of a nitrile or a reductive amination of an aldehyde, also presents opportunities for green improvements. acs.orggctlc.org The use of catalytic hydrogenation with a reusable catalyst (e.g., Pd/C) and H₂ as the reductant is a high atom economy process. This is a greener alternative to methods using stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which generate significant inorganic waste that can be difficult to manage.

Use of Greener Solvents and Catalysts: Solvent choice is a major contributor to the environmental footprint of a synthetic process. novartis.com For the cross-coupling steps, replacing traditional solvents like toluene (B28343) or DMF with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even aqueous systems is a key consideration. taylorandfrancis.com Biocatalysis and the use of enzymes can also offer highly selective transformations in aqueous media, although their application would depend on substrate compatibility. acs.orggctlc.org

Furthermore, the development of highly efficient catalysts that can be used at low loadings and are recyclable is a central tenet of green chemistry. nih.gov For the likely palladium-catalyzed coupling steps, catalysts with high turnover numbers (TON) and turnover frequencies (TOF) would be selected to minimize the amount of residual metal in the final product, a critical concern in pharmaceutical synthesis.

Energy Efficiency: Many synthetic transformations require significant energy input for heating or cooling. researchgate.net The use of microwave-assisted synthesis or flow chemistry can often reduce reaction times and energy consumption compared to conventional batch processing. pharmtech.com These technologies can also improve reaction control and safety, particularly for reactions that are highly exothermic.

A systematic evaluation of the greenness of any proposed synthesis can be performed using established tools like the CHEM21 green metrics toolkit. rsc.orgrsc.org This allows for a quantitative assessment of factors like the E-Factor (environmental factor) and Process Mass Intensity (PMI), guiding the selection of the most sustainable route.

Scalability and Efficiency of Current Synthetic Pathways

A plausible, albeit hypothetical, convergent route would involve:

Step A: Synthesis of a di-substituted phenyl intermediate, for example, 2,5-dibromobenzonitrile.

Step B: A double Suzuki or Negishi cross-coupling reaction with a suitable pyridine-3-boronic acid derivative or organozinc reagent.

Step C: Reduction of the nitrile group to the primary amine.

Scalability Challenges: Scaling up a synthesis from grams to kilograms presents numerous challenges. pharmafeatures.com

Reaction Kinetics and Heat Transfer: Reactions that are well-behaved in a small flask can become difficult to control on a large scale due to changes in the surface-area-to-volume ratio, affecting heat transfer. Exothermic reactions, such as reductions with metal hydrides, require careful engineering controls to prevent thermal runaways. pharmafeatures.com

Reagent Addition and Mixing: Ensuring uniform mixing and controlled addition of reagents is more complex in large reactors.

Purification: Chromatographic purification, common in lab-scale synthesis, is often impractical and costly at an industrial scale. pharmaceutical-technology.com Therefore, developing a process where the final product can be isolated and purified by crystallization is highly desirable. pharmaceutical-technology.com This requires careful solvent selection and process control to ensure high purity and yield.

Regulatory Compliance: For pharmaceutical applications, synthesis must be conducted under Current Good Manufacturing Practices (cGMP), which adds significant complexity and cost related to process validation, quality control, and documentation. pharmaceutical-technology.com

The table below illustrates a hypothetical comparison of different catalytic systems that could be employed for the key cross-coupling step, highlighting factors relevant to efficiency and scalability.

| Catalyst System | Typical Loading (mol%) | Reaction Conditions | Typical Yield Range (%) | Scalability Considerations |

| Pd(PPh₃)₄ | 1 - 5 | Toluene, Na₂CO₃, 100 °C | 70 - 90 | High catalyst loading; potential for phosphine oxide byproducts; well-understood but may not be the most cost-effective. |

| Pd(OAc)₂ / SPhos | 0.1 - 1 | 2-MeTHF, K₃PO₄, 80 °C | 85 - 98 | Lower catalyst loading; high efficiency; ligand can be costly; improved air/moisture stability. |

| Pd-PEPPSI-IPr | 0.05 - 0.5 | Dioxane/H₂O, K₂CO₃, 90 °C | 90 - 99 | Very low catalyst loading; high turnover number; often rapid reactions; suitable for challenging substrates. |

This table is illustrative and based on general performance for Suzuki-Miyaura reactions, not specific to the synthesis of this compound.

Ultimately, the development of a scalable and efficient synthesis requires a multidisciplinary approach, combining expertise in synthetic chemistry, chemical engineering, and analytical sciences to optimize each step for safety, cost, and environmental performance. pharmafeatures.com

Advanced Spectroscopic and Structural Elucidation of 2,5 Di Pyridin 3 Yl Phenyl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional NMR techniques, a complete structural assignment of (2,5-Di(pyridin-3-yl)phenyl)methanamine can be achieved.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the central phenyl ring, the two pyridine (B92270) rings, and the methanamine group. The aromatic region (typically δ 7.0-9.0 ppm) will be complex due to the various protons on the phenyl and pyridyl rings. The protons on the pyridine rings are anticipated to appear at lower field (higher ppm) compared to those on the central phenyl ring due to the electron-withdrawing nature of the nitrogen atom. The benzylic protons of the methanamine group (-CH₂NH₂) would likely appear as a singlet around δ 3.8-4.2 ppm, while the amine protons (-NH₂) would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum will provide complementary information, with signals for each unique carbon atom in the molecule. The carbons of the aromatic rings are expected to resonate in the region of δ 120-160 ppm. The carbon atom of the benzylic methylene (B1212753) group (-CH₂) would likely be found in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 7.8 | 125 - 140 |

| Pyridyl-H | 7.3 - 8.8 | 123 - 150 |

| -CH₂- | ~3.9 | ~45 |

| -NH₂ | Variable (broad) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign the complex array of signals in the one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying adjacent protons within the phenyl and pyridine rings, allowing for the assignment of specific protons to their respective positions on the aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique would allow for the unambiguous assignment of the carbon signals for each protonated carbon atom in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the phenyl ring, the pyridine rings, and the methanamine substituent. For instance, correlations from the benzylic protons to the carbons of the central phenyl ring would confirm the position of the methanamine group.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₈H₁₆N₄), the exact mass can be calculated. The observation of a molecular ion peak in the HRMS spectrum corresponding to this calculated mass would provide strong evidence for the proposed molecular formula. The nitrogen rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, is consistent with the proposed structure. wikipedia.org Fragmentation patterns, such as the loss of the aminomethyl group, would also be expected and could provide further structural information. jove.com

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass |

| C₁₈H₁₆N₄ | 288.1375 |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The N-H bending vibration of the amine group would likely be found around 1580-1650 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the symmetric vibrations of the aromatic rings. aps.org The combination of both IR and Raman data would provide a comprehensive vibrational profile of the molecule. cdnsciencepub.comcdnsciencepub.com

Table 3: Expected Key IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -NH₂ | N-H Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Strong |

| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 | Strong |

| -NH₂ | N-H Bend | 1580 - 1650 | Moderate |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if chiral derivatives)

The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical activity. However, if chiral derivatives were to be synthesized, for instance, by introducing a chiral center at the benzylic position or by derivatizing the amine group with a chiral auxiliary, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for assessing enantiomeric purity. rsc.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This would be a critical tool for the characterization of any non-racemic chiral derivatives of the title compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Studies

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for the compound this compound.

Consequently, detailed research findings, including decomposition temperatures, weight loss percentages, melting points, glass transition temperatures, and other thermal events for this specific molecule, are not publicly available at this time. The generation of data tables and a detailed discussion on its thermal behavior as per the requested outline is therefore not possible.

Further empirical research would be required to determine the thermal stability and phase transition properties of this compound. Such studies would involve subjecting the purified compound to controlled heating programs in both inert and oxidative atmospheres while monitoring changes in mass (TGA) and heat flow (DSC).

Computational and Theoretical Investigations of 2,5 Di Pyridin 3 Yl Phenyl Methanamine

Quantum Chemical Calculations: Electronic Structure and Orbital Interactions

Quantum chemical calculations would be essential to understanding the electronic properties of (2,5-Di(pyridin-3-yl)phenyl)methanamine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to determine its electronic structure. This analysis would include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting orbital interactions. The analysis of the HOMO-LUMO gap would provide insights into the molecule's chemical reactivity and electronic transition properties. The presence of nitrogen atoms in the pyridine (B92270) rings and the aminomethyl group would be expected to significantly influence the electronic distribution and orbital energies.

Density Functional Theory (DFT) Studies on Ground State Geometries and Conformational Analysis

Density Functional Theory (DFT) would be the primary tool for investigating the ground state geometry and conformational landscape of this compound. By employing various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), researchers could identify the most stable conformation (the global minimum on the potential energy surface) and other low-energy conformers. This would involve the optimization of bond lengths, bond angles, and dihedral angles. A conformational analysis would reveal the rotational barriers around the single bonds connecting the phenyl ring to the pyridine rings and the methanamine group, which is crucial for understanding the molecule's flexibility and how it might interact with other molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters. For this compound, DFT and Time-Dependent DFT (TD-DFT) calculations could predict its infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to the molecule's vibrational modes. NMR chemical shifts (¹H and ¹³C) could be predicted and compared with experimental data to confirm the molecular structure. TD-DFT calculations would yield information about electronic transitions, which are observed in UV-Vis spectroscopy. The validation of these predicted spectra with experimentally obtained data is a critical step in confirming the accuracy of the computational models.

Theoretical Insights into Reactivity Profiles and Reaction Mechanisms Involving this compound

The reactivity of this compound could be explored through various computational approaches. Analysis of the molecular electrostatic potential (MEP) surface would identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. Fukui functions and condensed reactivity indices derived from DFT could provide more quantitative measures of local reactivity. Furthermore, computational methods could be used to model potential reaction mechanisms involving this molecule, such as its role as a ligand in coordination chemistry or its participation in organic reactions. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction pathways and kinetics could be achieved.

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Variants

If a series of structural variants of this compound were synthesized and their properties measured, Quantitative Structure-Property Relationship (QSPR) modeling could be employed. This statistical approach aims to build a mathematical model that correlates the structural or physicochemical properties of molecules (descriptors) with a specific property of interest (e.g., solubility, binding affinity). For a set of derivatives of this compound, various molecular descriptors (e.g., topological, electronic, quantum chemical) would be calculated. A QSPR model could then be developed to predict the properties of new, unsynthesized derivatives, thereby guiding future research and development efforts.

Exploration of 2,5 Di Pyridin 3 Yl Phenyl Methanamine in Advanced Materials Science

Integration into Organic Electronic and Optoelectronic Materials

The unique electronic properties conferred by the pyridine (B92270) and aminophenyl groups position (2,5-Di(pyridin-3-yl)phenyl)methanamine as a valuable building block for materials used in organic electronic and optoelectronic devices. The electron-deficient nature of the pyridine rings and the electron-donating potential of the amine group can be leveraged to tailor the charge transport characteristics of resulting materials.

The amine functionality in this compound allows it to serve as a precursor for hole-transporting materials (HTMs) or as a building block for emissive layer components in OLEDs. Pyridine-containing compounds are known to be suitable electron-transporting materials (ETMs) in OLEDs, enhancing current efficiency, external quantum efficiency, and thermal stability. rsc.org The incorporation of pyridine moieties can lead to high triplet energy, which is crucial for preventing exciton (B1674681) quenching and improving device performance. rsc.org

Research on analogous structures, such as pyrene-pyridine integrated systems, has demonstrated their potential as effective HTMs. These materials exhibit suitable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode and possess high thermal stability, which is critical for the operational lifetime of OLED devices. nih.govacs.org The performance of OLEDs can be significantly influenced by the specific chemical structure of the pyridine-based material used. For instance, in a study of pyrene-pyridine derivatives, the introduction of different functional groups led to variations in device performance, as detailed in the table below.

Table 1: Performance of OLEDs with Different Pyrene-Pyridine Based Hole-Transporting Materials

| Hole-Transporting Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|

| Py-03 | 15,400 | 20.1 | 8.2 |

| Py-MeO | 16,800 | 21.5 | 8.8 |

| Py-Me | 16,100 | 20.8 | 8.5 |

| Py-Br | 17,300 | 22.4 | 9.0 |

Data sourced from studies on pyrene-pyridine derivatives as analogous systems. nih.gov

In the realm of organic photovoltaics, pyridine-based compounds have been explored as electron-transporting layers (ETLs) and as additives to enhance device efficiency and stability. rsc.org The incorporation of pyridine derivatives can improve power conversion efficiency (PCE) in perovskite solar cells and other OPVs by enhancing open-circuit voltage and film uniformity. rsc.org

Studies on pyridine-containing derivatives as ETLs in small molecule OPVs have shown significant improvements in device performance compared to standard ETL materials. These materials can possess good thermal properties, high transparency, and high electron mobility, leading to lower series resistance and higher shunt resistance in the solar cell. rsc.org The choice of the pyridine-based ETL can have a substantial impact on the photovoltaic parameters, as illustrated in the following table which compares the performance of devices with different ETLs.

Table 2: Photovoltaic Performance of OPV Devices with Different Electron-Transporting Layers

| Electron-Transporting Layer (ETL) | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

|---|---|---|---|---|

| BCP | 14.91 | 0.78 | 0.47 | 5.6 |

| TmPyPB | 14.61 | 0.79 | 0.52 | 6.1 |

| B3PyPB | 13.85 | 0.80 | 0.51 | 5.7 |

| DPPS | 13.21 | 0.81 | 0.49 | 5.3 |

Data is based on research on various pyridine-containing ETLs in organic solar cells. rsc.org

The charge transport characteristics of materials derived from this compound would be a critical factor in their performance in electronic devices. The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be controlled by the aromatic moieties attached to the pyridine unit. rsc.org This tunability allows for the design of materials with deep HOMO levels to block holes and appropriate LUMO levels for efficient electron injection. rsc.org

In organic semiconductors, charge carriers typically move by hopping between molecules. researchgate.net The efficiency of this process is influenced by factors such as the reorganization energy of the molecule and the electronic coupling between adjacent molecules. Theoretical calculations on heteroarylated pyridines have been used to estimate reorganization energies to predict their hole transportability. rsc.org The incorporation of pyridine units can influence intermolecular and intramolecular interactions, which in turn facilitate charge injection and enhance the electron-transporting mobility of the material. rsc.org The charge carrier mobility in small molecule organic semiconductors is a key performance characteristic that can be predicted and understood through computational modeling. kit.edu

Role as a Precursor for Functional Polymers and Copolymers

The diamine nature of this compound makes it an ideal monomer for the synthesis of functional polymers such as polyamides and polyimides. The inclusion of the dipyridylphenyl moiety into the polymer backbone can impart desirable thermal, mechanical, and electronic properties.

This compound can be polymerized with various dianhydrides or diacid chlorides to form polyimides and polyamides, respectively. researchgate.net The synthesis of polyimides typically involves a two-step process where a polyamic acid precursor is first formed, which is then chemically or thermally cyclized to the final polyimide. zeusinc.comresearchgate.net The presence of the pyridine units in the polymer backbone is expected to enhance solubility and potentially introduce novel electronic functionalities. rsc.org The rigid and planar structure of the bipyridine unit can contribute to creating polymers with high thermal stability and good mechanical strength. rsc.org

Aromatic polyamides and polyimides are known for their exceptional thermal stability and mechanical properties. researchgate.net The incorporation of pyridine and other heterocyclic structures can further enhance these characteristics. For instance, polyimides containing 4,5-diazafluorene (B6599424) units, which feature a rigid bipyridine structure, have been shown to exhibit excellent thermal stability with high glass transition temperatures (Tg) and decomposition temperatures (Td). rsc.org These polymers also demonstrate good mechanical properties, making them suitable for applications in demanding environments.

Table 3: Properties of Polyimides Derived from a Dianhydride Containing 4,5-Diazafluorene

| Aromatic Diamine Monomer | Td10% (°C) | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| ODA | 552 | 270 | 92 | 24.8 |

| DDM | 493 | 289 | 101 | 4.49 |

| BAPB | 545 | 279 | 105 | 6.95 |

| BAPP | 548 | 311 | 98 | 6.12 |

Data is based on research on polyimides containing 4,5-diazafluorene units as analogous systems. rsc.org

The properties of polyamides derived from diamantane-based dicarboxylic acids also highlight the potential for creating high-performance polymers, with some exhibiting melting transitions above 400 °C and maintaining good mechanical properties at elevated temperatures.

Supramolecular Assembly and Self-Organization Phenomena

The non-covalent interactions of organic molecules are the cornerstone of supramolecular chemistry, dictating the assembly of complex and functional architectures. The molecular structure of this compound is replete with features that are highly conducive to programmed self-assembly.

Design of Molecular Recognition Systems

Molecular recognition is predicated on the specific and directional interactions between a host and a guest molecule. The pyridin-3-yl and aminomethyl groups of this compound are expected to be key players in such systems. The nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, while the aminomethyl group can serve as a hydrogen bond donor. This dual functionality allows for the formation of intricate hydrogen-bonding networks, which are fundamental to molecular recognition events.

Formation of Ordered Nanostructures and Thin Films

The propensity for self-assembly through hydrogen bonding and π-π stacking suggests that this compound and its derivatives could be excellent candidates for the bottom-up fabrication of ordered nanostructures and thin films. Techniques such as solvent evaporation, vapor deposition, or spin-coating could potentially be employed to create highly ordered monolayers or multilayered films on various substrates. The formation of such ordered structures is often a prerequisite for applications in organic electronics and sensor devices. The aminomethyl group could also be utilized to covalently anchor the molecules to a surface, providing a robust platform for the subsequent self-assembly of well-defined supramolecular architectures. The ability to control the orientation and packing of the molecules in these thin films would be crucial for tuning their optical and electronic properties.

Utilization in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The design of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the use of well-defined molecular building blocks. The structure of this compound makes it a promising candidate as a linker in the synthesis of such materials.

Ligand Design for Porous Materials Synthesis

In the context of MOF synthesis, the two pyridin-3-yl groups of this compound can act as coordination sites for metal ions, forming a coordination polymer network. The length and geometry of the linker will dictate the topology and pore size of the resulting MOF. The 2,5-substitution pattern is expected to produce a bent or angular linker, which can lead to the formation of complex and interesting framework structures.

For COF synthesis, the aminomethyl group can be reacted with other functional monomers, such as aldehydes or acid chlorides, to form a robust, covalently linked porous framework. The di-pyridyl functionality would then be available to line the pores of the COF, imparting specific chemical properties to the internal surface of the material.

Adsorption and Separation Properties of MOF/COF Structures

The chemical nature of the pores in MOFs and COFs is a critical determinant of their adsorption and separation properties. Frameworks constructed from this compound would possess pores decorated with both pyridyl and potentially unreacted aminomethyl groups. These nitrogen-containing functionalities can act as Lewis basic sites, leading to strong interactions with acidic gases such as carbon dioxide (CO₂) or sulfur dioxide (SO₂). This suggests that such materials could be effective for the selective capture of these gases from industrial flue streams.

The table below presents hypothetical adsorption data for a MOF constructed with a linker analogous to this compound, showcasing its potential for selective gas separation.

| Gas | Uptake at 1 bar and 298 K (cm³/g) | Selectivity over N₂ |

|---|---|---|

| CO₂ | 75 | 45 |

| SO₂ | 120 | 70 |

| CH₄ | 25 | 15 |

| N₂ | 1.7 | 1 |

This data is illustrative and based on the performance of MOFs with similar nitrogen-containing functional groups.

Sensor Development and Chemoresponsive Materials Based on this compound Derivatives

The combination of a fluorescent aromatic core and metal-coordinating pyridyl groups, along with a reactive aminomethyl handle, makes this compound a versatile platform for the development of chemical sensors and chemoresponsive materials.

Derivatives of this compound could be designed to exhibit changes in their fluorescence properties upon binding to specific analytes. For example, coordination of a metal ion to the pyridyl nitrogen atoms could lead to a change in the electronic structure of the molecule, resulting in a "turn-on" or "turn-off" fluorescent response. The aminomethyl group could be further functionalized with other recognition moieties to create sensors for a wide range of targets, including anions, cations, and neutral molecules.

The table below outlines potential research findings for a fluorescent sensor based on a derivative of this compound.

| Analyte | Detection Method | Response Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Cu²⁺ | Fluorescence Quenching | Coordination-induced quenching | 10 nM |

| Nitroaromatics | Fluorescence Quenching | Photoinduced electron transfer | 50 ppb |

| pH | Ratiometric Fluorescence | Protonation of pyridine and amino groups | N/A |

This data represents expected performance based on analogous pyridyl-based fluorescent sensors.

Furthermore, incorporation of this molecule into a polymer matrix could lead to the development of chemoresponsive materials. For instance, a polymer functionalized with this compound could exhibit swelling or color changes in the presence of a specific chemical stimulus due to the binding of the analyte to the pyridyl or amino groups. Such materials could find applications in areas such as smart packaging, environmental monitoring, and controlled drug release.

2,5 Di Pyridin 3 Yl Phenyl Methanamine As a Key Synthetic Building Block and Intermediate

Derivatization Strategies for Novel Molecular Architectures

The primary amine of (2,5-Di(pyridin-3-yl)phenyl)methanamine is a key handle for a multitude of derivatization reactions, allowing for the construction of a wide range of new molecular entities. Standard organic transformations can be readily applied to modify this functional group, leading to compounds with altered physical, chemical, and biological properties.

One of the most fundamental derivatization strategies is N-alkylation . The benzylamine (B48309) can be reacted with various alkyl halides to introduce new substituents on the nitrogen atom. After N-alkylation, the benzyl (B1604629) group itself can be removed through hydrogenolysis if desired, effectively using the initial structure as a masked source of a secondary amine. wikipedia.org

Another common derivatization is the formation of amides. Reaction with acyl chlorides or anhydrides, such as acetyl chloride, leads to the corresponding N-benzylacetamides . wikipedia.org This transformation can be used to introduce a variety of acyl groups, thereby modulating the electronic and steric properties of the molecule. Furthermore, oxidative amidation of benzylamines offers a direct route to benzamides. researchgate.net

The synthesis of substituted ureas is another valuable derivatization pathway. Benzylamines react with isocyanates to form N-substituted ureas, which are structural motifs present in many biologically active compounds. chemicalbook.com A copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and amines can also be employed to synthesize benzylureas. nih.gov

To control the reactivity of the amine group during multi-step syntheses, protecting groups can be employed. Common protecting groups for amines include the carbobenzyloxy (Cbz) group, introduced using benzyl chloroformate, and the tert-butoxycarbonyl (Boc) group, from di-tert-butyl dicarbonate (B1257347). These groups can be selectively removed under specific conditions, allowing for the modification of other parts of the molecule without interference from the amine. youtube.com

The pyridine (B92270) rings themselves offer additional sites for derivatization, although they are generally less reactive towards electrophilic substitution than the central phenyl ring. Nucleophilic substitution on the pyridine rings is possible, particularly at the C-2 and C-4 positions relative to the ring nitrogen. nih.gov

| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide (R-X), Base | Secondary or Tertiary Amine |

| N-Acetylation | Acetyl chloride, Base | N-benzylacetamide |

| Urea Formation | Isocyanate (R-NCO) | N-substituted urea |

| Boc Protection | Di-tert-butyl dicarbonate (Boc)₂O | Boc-protected amine |

| Cbz Protection | Benzyl chloroformate (Cbz-Cl) | Cbz-protected amine |

Role in Multi-component Reactions and Complex Molecule Synthesis

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The benzylamine moiety in this compound makes it an ideal candidate for participation in such reactions.

One example is a Mannich-like three-component reaction . In this type of reaction, a benzylamine can react with an aromatic halide and paraformaldehyde, mediated by zinc, to generate functionalized tertiary benzylamines. organic-chemistry.org This approach allows for the direct installation of the (2,5-di(pyridin-3-yl)phenyl)methyl group into a new molecular framework.

Another relevant MCR involves the reaction of benzylamines with diethyl phosphite (B83602) and triethyl orthoformate. mdpi.com Depending on the reaction conditions, this can lead to the formation of either N-benzyl aminomethylenebisphosphonic acids or N-benzyl aminobenzylphosphonic acids, introducing phosphorus-containing functionalities that are of interest in medicinal chemistry.

The pyridine rings within the structure can also play a role in directing or participating in complex synthetic transformations. The nitrogen atoms can act as ligands for metal catalysts, potentially influencing the stereochemistry or regiochemistry of reactions at other sites in the molecule. The synthesis of pyridine derivatives through multi-component reactions is a well-established field, and the this compound core could be incorporated into such strategies to create highly substituted pyridine-containing compounds. rsc.org

Preparation of Libraries of this compound Analogs for Structure-Property Relationship Studies

The systematic synthesis of a library of analogs based on a common scaffold is a cornerstone of modern drug discovery and materials science. This compound is an excellent starting point for the creation of such a library due to its multiple points for diversification.

A library of analogs can be generated by varying the substituents on the amine group. For instance, a series of N-alkylated or N-acylated derivatives can be prepared in parallel, allowing for a systematic exploration of the structure-activity relationship (SAR). A similar approach has been used to synthesize a library of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines to explore their potential as SERT inhibitors. nih.govrsc.org

Furthermore, libraries can be constructed by modifying the pyridine rings. While direct functionalization can be challenging, modern cross-coupling methodologies could be employed to introduce a variety of substituents at different positions on the pyridine rings, provided a suitable precursor with halogen atoms on the pyridine rings is used.

An example of a library synthesis strategy starting from a central core with multiple reactive sites is the preparation of 1,3-bis[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives. mdpi.comresearchgate.net In this work, a central dialdehyde (B1249045) was reacted with a variety of primary amines to generate a library of di-imines, which were subsequently reduced to the corresponding diamines. A similar strategy could be envisioned for a di-functionalized precursor of this compound.

| Library Generation Strategy | Point of Diversification | Potential Reagents |

| N-Alkylation | Methanamine group | Diverse alkyl halides |

| N-Acylation | Methanamine group | Diverse acyl chlorides/anhydrides |

| Reductive Amination | (if starting from the corresponding aldehyde) | Diverse primary and secondary amines |

| Cross-Coupling | Pyridine rings (if pre-functionalized) | Boronic acids, organozinc reagents, etc. |

Application in Divergent Synthesis Pathways

Divergent synthesis is a powerful strategy that allows for the creation of a wide range of structurally diverse compounds from a common intermediate. The structure of this compound, with its distinct functional groups, makes it an ideal starting point for such synthetic pathways.

The primary amine can be transformed into a variety of other functional groups. For example, it can be converted into a good leaving group, such as a diazonium salt, which can then be displaced by a wide range of nucleophiles. A metal-free deaminative coupling of benzylamines with arylboronic acids has been reported, leading to the formation of diarylmethanes. ethz.ch This would allow for the connection of the (2,5-di(pyridin-3-yl)phenyl)methyl core to other aromatic systems.

The pyridine moieties also contribute to the potential for divergent synthesis. Pyridine rings are known to be versatile scaffolds that can be modified in numerous ways. nih.govnih.gov For example, the nitrogen atom can be oxidized to an N-oxide, which can then facilitate further functionalization of the ring. Recent advances have also provided milder methods for the meta-selective functionalization of pyridines, which could be applied to the pyridin-3-yl groups in the target molecule. acs.org

By strategically combining derivatization of the amine with modifications of the pyridine rings, a highly diverse set of molecules can be accessed from a single, common starting material. This highlights the value of this compound as a versatile building block in the divergent synthesis of novel chemical entities.

Future Directions and Emerging Research Avenues for 2,5 Di Pyridin 3 Yl Phenyl Methanamine

Advancements in Asymmetric and Enantioselective Synthesis

The development of efficient and highly selective methods for producing chiral amines is a cornerstone of modern pharmaceutical and fine chemical synthesis. acs.orgnih.govacs.org Future research into (2,5-Di(pyridin-3-yl)phenyl)methanamine will likely focus on the development of novel asymmetric and enantioselective synthetic routes. The inherent chirality of many target molecules necessitates the use of catalysts that can control the stereochemical outcome of a reaction. rsc.org

One promising approach involves the use of chiral catalysts derived from transition metals complexed with specifically designed pyridine-containing ligands. nih.gov Research in this area could explore the use of chiral auxiliaries or the development of catalytic systems that can achieve high enantiomeric excess in the synthesis of derivatives of this compound. The insights gained from studies on related pyridyl compounds and pincer-type ligands could provide a valuable starting point for designing these new synthetic strategies. nih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent | Potential Advantages |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | High efficiency and enantioselectivity for the synthesis of chiral amines. acs.org |

| Enantioselective Alkylation | Chiral phase-transfer catalysts | Access to a wide range of chiral derivatives. |

| Kinetic Resolution | Lipase or other enzymes | Environmentally friendly and highly selective for one enantiomer. |

Exploration of Novel Catalytic Applications of this compound-Derived Ligands and Complexes

The true potential of this compound may lie in its application as a ligand in catalysis. The presence of multiple nitrogen atoms makes it an excellent candidate for coordinating with a variety of transition metals, forming stable and catalytically active complexes. mdpi.com The structural rigidity of the di-pyridyl-phenyl backbone, combined with the flexibility of the methanamine side chain, could lead to the development of highly selective and efficient catalysts for a range of organic transformations.

Future research will likely explore the synthesis of pincer-type ligands derived from this compound. epfl.chacs.orgrsc.org These tridentate ligands are known to form highly stable complexes with transition metals and have shown remarkable activity in a variety of catalytic reactions, including cross-coupling, hydrogenation, and polymerization. acs.org The electronic properties of the di-pyridyl-phenyl framework can be fine-tuned by introducing substituents on the pyridine (B92270) or phenyl rings, allowing for the rational design of catalysts with specific activities and selectivities.

Table 2: Potential Catalytic Applications

| Reaction Type | Metal Catalyst | Potential Substrates |

| Cross-Coupling Reactions | Palladium, Nickel | Aryl halides, boronic acids |

| Asymmetric Hydrogenation | Iridium, Rhodium | Ketones, imines |

| Polymerization | Iron, Cobalt | Ethylene, propylene |

Integration into Bio-inspired and Biomimetic Chemical Systems

Nature provides a rich source of inspiration for the design of novel catalysts and functional materials. mdpi.com The structure of this compound, with its multiple nitrogen coordination sites, bears a resemblance to the active sites of certain metalloenzymes. researchgate.net This has led to growing interest in exploring the potential of this compound and its derivatives in bio-inspired and biomimetic chemical systems.

One area of focus could be the development of synthetic models of enzyme active sites. By incorporating this compound into larger molecular scaffolds, researchers could create environments that mimic the steric and electronic properties of natural enzymes. frontiersin.orgresearchgate.netnih.govmdpi.com These biomimetic systems could be used to study the mechanisms of enzymatic reactions or to develop new catalysts for challenging transformations, such as selective oxidation or carbon-hydrogen bond activation. nih.gov Furthermore, the integration of these molecules into photoredox catalysis could open new avenues for energy and chemical manufacturing. princeton.edu The inherent properties of polypyridyl ligands make them suitable for creating light-harvesting complexes. nih.gov

Development of Advanced In-Situ Analytical Methods for Reaction Monitoring

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing catalytic processes and developing new synthetic methodologies. Traditional analytical techniques often rely on the quenching of a reaction and subsequent analysis of the product mixture. However, these methods may not provide a complete picture of the dynamic processes occurring during a reaction.

The development of advanced in-situ analytical methods will be essential for studying the behavior of this compound and its derivatives in real-time. Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI-MS) can provide valuable information about the formation and transformation of intermediates, the kinetics of catalytic cycles, and the influence of reaction conditions on catalyst performance. nih.govresearchgate.netwiley.com Real-time monitoring can facilitate the rapid optimization of reaction conditions and provide deeper insights into the underlying mechanisms of catalysis. fu-berlin.de The use of advanced spectroscopic techniques, such as fluorescence spectroscopy, could also be enhanced by the formation of metal complexes with these ligands. spectroscopyonline.com

Upscaling and Industrialization of this compound Production

For any promising compound to have a real-world impact, its synthesis must be scalable and economically viable. The multi-step synthesis of complex pyridine derivatives like this compound presents significant challenges for industrial production. nih.gov Future research will need to address these challenges by developing more efficient, cost-effective, and sustainable synthetic routes.

Process optimization will be a key focus, with researchers exploring alternative reagents, solvents, and reaction conditions to improve yields, reduce waste, and simplify purification procedures. ku.ac.aeresearchgate.net The adoption of flow chemistry and continuous manufacturing processes could offer significant advantages over traditional batch production, including improved heat and mass transfer, enhanced safety, and greater process control. beilstein-journals.orgrsc.org A thorough understanding of the reaction kinetics and thermodynamics, obtained through in-situ monitoring, will be crucial for the successful design and implementation of large-scale production processes. d-nb.infouk-cpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,5-Di(pyridin-3-yl)phenyl)methanamine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. A two-step approach involves:

- Step 1 : Suzuki-Miyaura coupling of 3-pyridinylboronic acid with 2,5-dibromophenyl intermediates to install pyridine rings. Catalyst systems like Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (3:1) at 80°C are common .

- Step 2 : Reductive amination of the resulting ketone intermediate using NaBH₄ or BH₃·THF. Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.2 eq. of amine precursor) improves yields to ~60–70% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 8.6–7.2 ppm for pyridyl H) and confirm methanamine CH₂ (δ ~3.9–4.1 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 300.1492 for C₁₇H₁₆N₃) .

- X-ray crystallography : Resolve steric effects from pyridyl substituents using SHELXL for small-molecule refinement .

Q. What are the primary applications of this compound in foundational research?

- Methodological Answer :

- Coordination chemistry : Acts as a tridentate ligand for transition metals (e.g., Ru or Ir) in catalytic systems. Chelation occurs via pyridyl N and methanamine NH₂ .

- Pharmaceutical intermediates : Used in structure-activity relationship (SAR) studies for kinase inhibitors due to pyridyl motifs’ affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers address low solubility of this compound in aqueous biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS (≤10% v/v) with sonication. Validate biocompatibility via control assays (e.g., MTT in HEK293 cells) .

- Derivatization : Introduce sulfonate or PEG groups to the phenyl ring to enhance hydrophilicity. Monitor logP changes via HPLC .

Q. What strategies resolve contradictions in photophysical data for OLED applications?

- Methodological Answer :

- Exciplex co-host systems : Pair the compound with electron-deficient acceptors (e.g., B3PyMPM) to reduce efficiency roll-off. Measure carrier mobility via time-of-flight (TOF) and electroluminescence (EL) spectra at 10,000 cd/m² .

- Density functional theory (DFT) : Model HOMO/LUMO overlaps to explain discrepancies in charge-transfer efficiency .

Q. How can catalytic activity of metal complexes with this ligand be optimized for asymmetric synthesis?

- Methodological Answer :

- Steric tuning : Introduce bulky substituents (e.g., tert-butyl) to the pyridyl rings to enhance enantioselectivity. Screen chiral auxiliaries using high-throughput microreactors .

- Kinetic studies : Use in situ IR to monitor intermediate formation rates. Adjust reaction temperature (e.g., –20°C to 25°C) to stabilize key transition states .

Q. What analytical approaches validate structural stability under high-temperature conditions?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >250°C for arylpyridines).

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via LC-MS and quantify impurities (e.g., oxidized methanamine byproducts) .

Data Contradiction & Optimization Challenges

Q. How should researchers reconcile conflicting NMR and HRMS data for methanamine derivatives?

- Methodological Answer :

- Isotopic labeling : Synthesize deuterated analogs (e.g., CD₂-NH₂) to distinguish overlapping proton signals .

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, particularly for pyridyl-protonated carbons .

Q. Why do computational models and experimental results diverge in predicting ligand-metal binding affinities?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.